C.I. Direct brown 52, trisodium salt

Description

Introduction to C.I. Direct Brown 52, Trisodium Salt

Chemical Identity and Nomenclature

IUPAC Name and CAS Registry Number

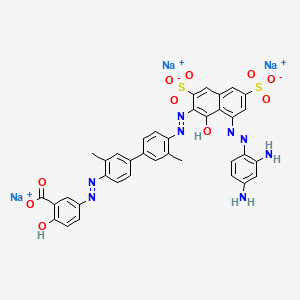

This compound possesses the systematic International Union of Pure and Applied Chemistry name: trisodium;5-[[4-[4-[[8-[(2,4-diaminophenyl)diazenyl]-1-hydroxy-3,6-disulfonatonaphthalen-2-yl]diazenyl]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]diazenyl]-2-hydroxybenzoate. This extensive nomenclature reflects the compound's complex molecular architecture, incorporating multiple aromatic ring systems connected through diazenyl linkages. The Chemical Abstracts Service has assigned this compound the registry number 6505-12-0, which serves as its unique identifier in chemical databases and regulatory documentation. The molecular formula is represented as C37H27N8Na3O10S2, indicating a molecular weight of 876.76 daltons, which encompasses the complete trisodium salt form including all ionic components.

The compound's structural complexity arises from its classification as a trisazo dye, meaning it contains three azo functional groups (-N=N-) within its molecular framework. These azo linkages serve as the primary chromophoric elements responsible for the compound's distinctive brown coloration. The presence of multiple sulfonic acid groups in their sodium salt form contributes significantly to the compound's water solubility characteristics, enabling effective application in aqueous dyeing processes. Additional functional groups include hydroxyl moieties and carboxylate groups, which participate in hydrogen bonding interactions with textile fibers during the dyeing process.

Table 1: Regulatory Classification Summary

| Classification Category | Designation | Hazard Statement | Pictogram |

|---|---|---|---|

| Carcinogenicity | Category 1B | H350 (May cause cancer) | GHS08 (Health Hazard) |

| Germ cell mutagenicity | Category 2 | H341 (Suspected of causing genetic defects) | GHS08 (Health Hazard) |

| Signal Word | Danger | - | - |

The regulatory oversight of C.I. Direct Brown 52 extends beyond health hazard classifications to include environmental considerations and workplace safety requirements. Industrial facilities utilizing this compound must implement appropriate engineering controls, personal protective equipment protocols, and waste management procedures consistent with its hazard classification. The compound's classification under the National Industrial Chemical Notification and Assessment Scheme indicates ongoing regulatory monitoring and potential future restrictions on its use in certain applications.

Properties

CAS No. |

6505-12-0 |

|---|---|

Molecular Formula |

C37H27N8Na3O10S2 |

Molecular Weight |

876.8 g/mol |

IUPAC Name |

trisodium;5-[[4-[4-[[8-[(2,4-diaminophenyl)diazenyl]-1-hydroxy-3,6-disulfonatonaphthalen-2-yl]diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-2-hydroxybenzoate |

InChI |

InChI=1S/C37H30N8O10S2.3Na/c1-18-11-20(3-7-28(18)41-40-24-6-10-32(46)26(16-24)37(48)49)21-4-8-29(19(2)12-21)42-45-35-33(57(53,54)55)14-22-13-25(56(50,51)52)17-31(34(22)36(35)47)44-43-30-9-5-23(38)15-27(30)39;;;/h3-17,46-47H,38-39H2,1-2H3,(H,48,49)(H,50,51,52)(H,53,54,55);;;/q;3*+1/p-3 |

InChI Key |

KORMHKTWOJTCBN-UHFFFAOYSA-K |

SMILES |

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=C(C=C(C=C5)N)N)O)C)N=NC6=CC(=C(C=C6)O)C(=O)[O-].[Na+].[Na+].[Na+] |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=C(C=C(C=C5)N)N)O)C)N=NC6=CC(=C(C=C6)O)C(=O)[O-].[Na+].[Na+].[Na+] |

Other CAS No. |

6505-12-0 |

Pictograms |

Health Hazard |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Other Direct Dyes

Direct dyes share affinity for cellulose but differ in chromophore structure, molecular weight, and degradation behavior. Below is a comparative analysis:

Key Findings :

- Degradation Efficiency: Triazo (C.I. Direct Brown 52) and anthraquinone (Acid Blue 175) dyes degrade completely under anaerobic conditions, whereas reactive dyes like Cibacron Brilliant Red 3B-A persist .

- Salt Form Impact: Trisodium salts enhance solubility, critical for dye uptake. Direct dyes with fewer sodium ions (e.g., monosodium/disodium salts) may exhibit lower solubility, affecting application efficiency .

Comparison with Other Trisodium Salts

Trisodium salts vary widely in application and properties. Examples include:

Structural and Functional Insights :

- Triazo vs. Triazine: While both contain three functional groups, triazo dyes rely on azo bonds (-N=N-) for color, whereas triazine derivatives (e.g., 1,3,5-triazine) are used in non-dye applications like corrosion inhibition .

- Solubility Trends: Trisodium salts generally exhibit higher aqueous solubility than disodium/monosodium counterparts, critical for dye uniformity and wastewater treatment .

Research Implications and Industrial Relevance

- Environmental Impact : The complete anaerobic degradation of this compound highlights its advantage over persistent dyes like reactive variants. This aligns with sustainable textile processing goals .

- Salt Form Optimization : Comparative studies suggest that trisodium salts in dyes improve solubility but require balanced formulation to avoid excessive ionic strength in effluents .

Preparation Methods

Key Steps:

Diazotization of 3,3′-Dimethylbenzidine

- React 3,3′-Dimethylbenzidine with nitrous acid (HNO₂) under acidic conditions (HCl) at 0–5°C to form a diazonium salt.

-

- Couple the diazonium salt with 2-Hydroxybenzoic acid in an alkaline medium (pH 8–9) at 10–15°C.

-

- Diazotize the intermediate product again under similar acidic conditions.

-

- React with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid in alkaline conditions (pH 9–10) at 20–25°C.

Third Diazotization and Final Coupling

- Diazotize the product and couple with Benzene-1,3-diamine to form the trisazo structure.

-

- Neutralize with sodium hydroxide to obtain the trisodium salt.

Chemical Characterization

Industrial Production Optimization

Industrial-scale production incorporates modifications for efficiency and safety:

- Reagent Ratios :

- Molar ratio of 3,3′-Dimethylbenzidine to coupling components: 1:2:1 (ensures complete trisazo formation).

- Temperature Control :

- Maintain ≤5°C during diazotization to prevent decomposition.

- Purification :

Recent Advances

Performance in Applications

- Leather Dyeing : Exhibits high affinity for collagen fibers, achieving uniform coloration with 85–90% dye uptake.

- Textiles : Compatible with cotton and silk, showing moderate lightfastness (Grade 4 on ISO scale).

Q & A

Q. How can researchers determine the purity and quantify C.I. Direct Brown 52 in synthetic mixtures?

Methodological Answer: Use high-performance liquid chromatography (HPLC) with UV-Vis detection for quantification, calibrated against a certified reference standard. Thin-layer chromatography (TLC) paired with densitometry can preliminarily assess purity. Ensure solvent systems (e.g., methanol:water:acetic acid) are optimized to resolve the dye from impurities . For reproducibility, document retention times, Rf values, and calibration curves with R² ≥ 0.99 .

Q. What are effective methods for synthesizing C.I. Direct Brown 52, and what variables critically influence yield?

Methodological Answer: Optimize diazotization and coupling reactions by controlling pH (8–10), temperature (0–5°C for diazo stability), and stoichiometric ratios of precursors (e.g., benzidine derivatives). Monitor reaction progress via in-situ UV-Vis spectroscopy at λmax ≈ 450 nm. Post-synthesis, precipitate the dye using NaCl salting-out, and characterize yield via gravimetric analysis .

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of C.I. Direct Brown 52?

Methodological Answer: Employ Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups (e.g., azo bonds at ~1500 cm⁻¹). Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) resolves aromatic proton environments, while mass spectrometry (MS) validates molecular weight. Cross-reference spectral data with computational simulations (e.g., DFT) to resolve ambiguities .

Advanced Research Questions

Q. How can mechanistic studies elucidate the dye-fiber interaction kinetics of C.I. Direct Brown 52?

Methodological Answer: Design adsorption isotherm experiments (Langmuir/Freundlich models) using cellulose substrates. Use pseudo-second-order kinetic modeling to quantify binding rates. Surface plasmon resonance (SPR) or quartz crystal microbalance (QCM) can dynamically monitor adsorption/desorption in real-time. Validate with X-ray photoelectron spectroscopy (XPS) to identify binding sites .

Q. What experimental frameworks address contradictions in reported photostability data for C.I. Direct Brown 52?

Methodological Answer: Conduct accelerated weathering tests under controlled UV irradiation (ASTM G154) while varying humidity and oxygen levels. Use HPLC-MS to track degradation products (e.g., azo bond cleavage). Apply multivariate statistical analysis (ANOVA) to isolate critical factors (e.g., pH, light intensity) and reconcile conflicting literature .

Q. How can researchers evaluate the environmental impact of C.I. Direct Brown 52 degradation byproducts?

Methodological Answer: Simulate wastewater treatment via ozonation or Fenton reactions, then analyze effluent toxicity using Daphnia magna bioassays. Pair with high-resolution mass spectrometry (HRMS) to identify toxic intermediates (e.g., aromatic amines). Compare results to regulatory thresholds (e.g., OECD guidelines) .

Q. What strategies validate the accuracy of computational models predicting C.I. Direct Brown 52’s solubility and aggregation behavior?

Methodological Answer: Perform molecular dynamics (MD) simulations with force fields (e.g., CHARMM) to predict solvation free energy. Validate experimentally via dynamic light scattering (DLS) for aggregation size and UV-Vis spectroscopy for critical micelle concentration (CMC). Use root-mean-square deviation (RMSD) to quantify model-experiment alignment .

Q. How can researchers design experiments to resolve discrepancies in reported catalytic degradation efficiencies?

Methodological Answer: Standardize reaction conditions (e.g., catalyst loading, dye concentration) across studies. Use design of experiments (DoE) to identify interaction effects (e.g., pH × catalyst type). Validate with in-situ electron paramagnetic resonance (EPR) to detect reactive oxygen species (ROS) during degradation .

Q. What methodologies assess the compound’s interaction with biological macromolecules (e.g., proteins)?

Methodological Answer: Use fluorescence quenching assays (e.g., bovine serum albumin) to quantify binding constants (Kb). Circular dichroism (CD) spectroscopy monitors conformational changes in proteins. Molecular docking simulations (AutoDock Vina) predict binding sites, validated by site-directed mutagenesis .

Q. How can advanced statistical methods improve the reproducibility of synthesis optimization studies?

Methodological Answer: Apply response surface methodology (RSM) with central composite design to model nonlinear relationships (e.g., temperature vs. yield). Use Monte Carlo simulations to estimate uncertainty in optimal conditions. Report confidence intervals (95%) for critical parameters (e.g., reaction time) .

Guidance for Rigorous Research Design

- Literature Review : Use Web of Science’s KeyWords Plus® and Inspec’s controlled indexing to identify seminal studies and gaps (e.g., "azo dye degradation pathways") .

- Data Contradictions : Apply the FINER framework (Feasible, Novel, Ethical, Relevant) to prioritize hypotheses when reconciling conflicting data .

- Ethical Compliance : Align environmental toxicity studies with Tri-Council Policy Statement guidelines for ethical data reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.